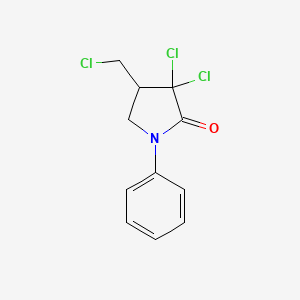
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrrolidinones, which are characterized by a five-membered lactam ring
Vorbereitungsmethoden
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrochloric acid and o-chloroaniline, followed by a condensation reaction with formaldehyde. This process can be carried out in a microchannel reactor, which allows for continuous production and improved efficiency . The reaction conditions, such as temperature, pressure, and catalyst type, play a crucial role in determining the yield and purity of the final product.
Analyse Chemischer Reaktionen
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include hydrochloric acid, formaldehyde, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
3,3-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
4,4’-Diaminodiphenylmethane: An important additive in the preparation of polyurethane and thermosets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61213-21-6 |
|---|---|
Molekularformel |
C11H10Cl3NO |
Molekulargewicht |
278.6 g/mol |
IUPAC-Name |
3,3-dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl3NO/c12-6-8-7-15(10(16)11(8,13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
FCNLUFGIFVQAAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


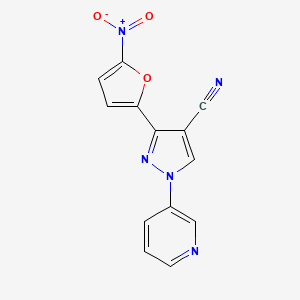
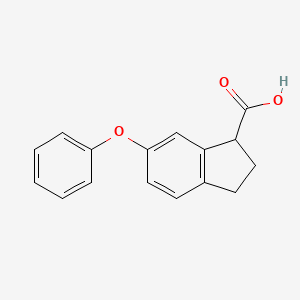

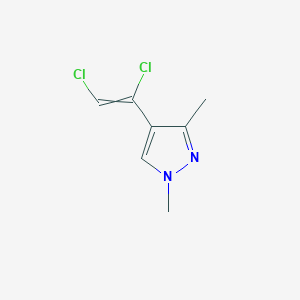


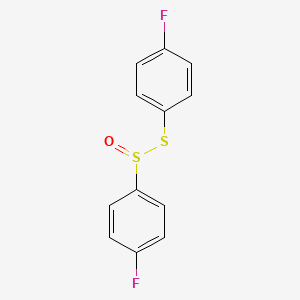
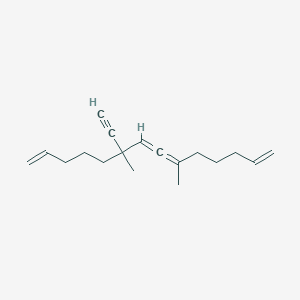
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
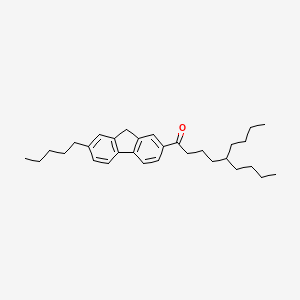
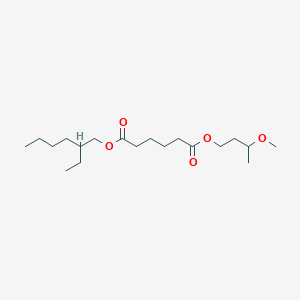
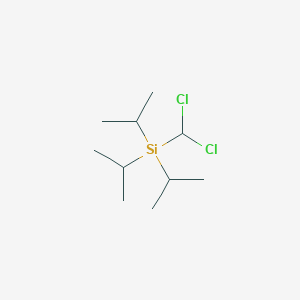
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
